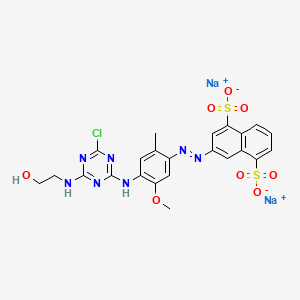
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often used in various applications, including textiles, inks, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid This is followed by diazotization and coupling reactions to introduce the azo group
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include sulfuric acid, sodium nitrite, and various aromatic amines. The process may also involve purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce aromatic amines.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in various biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes and pigments for textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The triazine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxyphenyl)azo)-, disodium salt
- 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)azo)-, disodium salt
Uniqueness
The uniqueness of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt lies in its specific chemical structure, which imparts unique color properties and reactivity. The presence of the triazine ring and the azo group makes it particularly useful in various industrial and research applications.
Properties
CAS No. |
83784-22-9 |
|---|---|
Molecular Formula |
C23H20ClN7Na2O8S2 |
Molecular Weight |
668.0 g/mol |
IUPAC Name |
disodium;3-[[4-[[4-chloro-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C23H22ClN7O8S2.2Na/c1-12-8-17(26-23-28-21(24)27-22(29-23)25-6-7-32)18(39-2)11-16(12)31-30-13-9-15-14(20(10-13)41(36,37)38)4-3-5-19(15)40(33,34)35;;/h3-5,8-11,32H,6-7H2,1-2H3,(H,33,34,35)(H,36,37,38)(H2,25,26,27,28,29);;/q;2*+1/p-2 |
InChI Key |
OIXCBYSMNKXKLQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)NCCO)Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


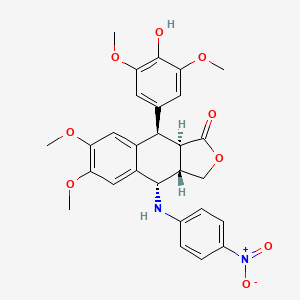
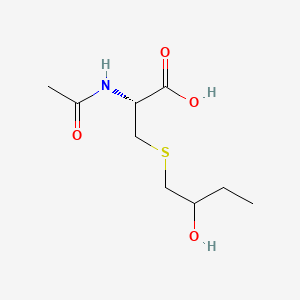
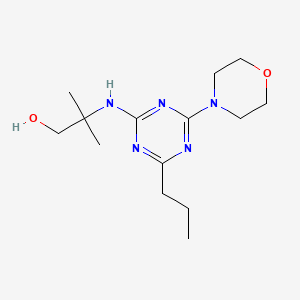



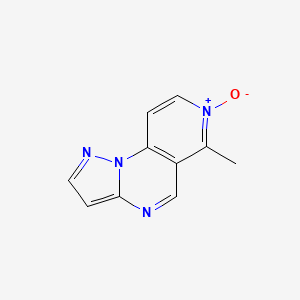
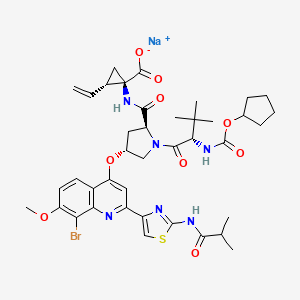

![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)




